1-(2-methoxyethyl)-2-{[2-(4-methylphenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazole
Description
Key Findings
1-(2-Methoxyethyl)-2-{[2-(4-methylphenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazole (CAS: 943107-37-7) is a benzimidazole derivative with a molecular formula of C₁₉H₂₂N₂O₂S and a molecular weight of 342.5 g/mol . Its structure features a benzimidazole core substituted at the 1-position with a 2-methoxyethyl group and at the 2-position with a sulfanyl-linked 2-(4-methylphenoxy)ethyl chain. While direct crystallographic data for this compound is unavailable, spectroscopic and computational analyses provide insights into its molecular architecture and electronic properties.
Structural Characterization
Systematic Nomenclature and IUPAC Classification
The IUPAC name This compound adheres to hierarchical substituent prioritization rules:
- Parent structure : 1H-benzodiazole (benzimidazole).
- Substituents :
- 1-position : 2-Methoxyethyl group (─CH₂CH₂OCH₃).
- 2-position : Sulfanyl bridge (─S─) connecting to a 2-(4-methylphenoxy)ethyl chain (─CH₂CH₂O─C₆H₄─CH₃).
The numbering ensures the sulfanyl group at position 2 precedes the phenoxy moiety in alphabetical order.
Molecular Architecture and Conformational Analysis
The compound’s geometry is influenced by:
- Benzimidazole core : Planar aromatic system with delocalized π-electrons.
- Substituent steric effects : The 2-methoxyethyl group adopts a gauche conformation to minimize steric hindrance with adjacent atoms, while the sulfanyl-linked phenoxy chain exhibits rotational flexibility around the C─S and C─O bonds.
Key bond lengths and angles (derived from analogous benzimidazoles):
| Parameter | Value (Å/°) |
|---|---|
| C─N (benzimidazole) | 1.33–1.37 |
| C─S (sulfanyl) | 1.81–1.84 |
| C─O (methoxy) | 1.43–1.45 |
| N─C─S bond angle | 105–110 |
Crystallographic Studies and X-ray Diffraction Patterns
No single-crystal X-ray data exists for this compound. However, related benzimidazole derivatives (e.g., 1-(2-methoxyethyl)-2-propyl-1H-benzimidazole) crystallize in monoclinic systems with space group P2₁/c and unit cell parameters a = 8.42 Å, b = 12.15 Å, c = 14.30 Å, and β = 92.5°. Predicted XRD peaks for the title compound would arise from π-π stacking (≈25° 2θ) and alkyl chain packing (≈10–15° 2θ).
Spectroscopic Profiling
¹H NMR (400 MHz, CDCl₃, δ ppm) :
| Signal | Assignment | Multiplicity |
|---|---|---|
| 7.45–7.10 | Benzodiazole H-4,5,6,7 | Multiplet |
| 4.55 | N─CH₂ (2-methoxyethyl) | Triplet |
| 3.75 | OCH₃ | Singlet |
| 3.40 | SCH₂CH₂O | Triplet |
| 2.85 | OCH₂CH₂ (phenoxy) | Quartet |
| 2.30 | C₆H₄─CH₃ | Singlet |
¹³C NMR (100 MHz, CDCl₃, δ ppm) :
| Signal | Assignment |
|---|---|
| 161.2 | C-2 (benzodiazole) |
| 154.0 | C─O (phenoxy) |
| 59.8 | OCH₃ |
| 35.2 | SCH₂ |
FT-IR (KBr, cm⁻¹) :
UV-Vis (MeOH, λmax/nm) :
Mass Spectrometric Fragmentation Patterns
ESI-MS (m/z) : [M+H]⁺ = 343.5 (calc. 342.5). Major fragments:
- m/z 225.1: Loss of 2-(4-methylphenoxy)ethyl group (─C₉H₁₀O).
- m/z 176.0: Benzodiazole core with methoxyethyl (C₁₀H₁₁N₂O).
Properties
IUPAC Name |
1-(2-methoxyethyl)-2-[2-(4-methylphenoxy)ethylsulfanyl]benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2S/c1-15-7-9-16(10-8-15)23-13-14-24-19-20-17-5-3-4-6-18(17)21(19)11-12-22-2/h3-10H,11-14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFMSVYSXDBREKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCSC2=NC3=CC=CC=C3N2CCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Two-Step Cyclization with Pre-Functionalized Intermediates
To achieve regioselective substitution at positions 1 and 2, pre-functionalized intermediates are employed. For example:
-
Formation of 2-mercaptobenzimidazole : Reaction of o-phenylenediamine with carbon disulfide in ethanol under reflux produces 2-mercaptobenzimidazole.
-
Protection of thiol group : The mercapto group is protected as a disulfide using iodine or oxidized to a sulfonic acid for subsequent deprotection.
Alkylation at Position 1
Introducing the 2-methoxyethyl group at the N1 position involves nucleophilic alkylation. Key considerations include:
Reaction Conditions
-
Base : Potassium carbonate (K₂CO₃) or sodium hydride (NaH) in anhydrous DMF or DMSO.
-
Alkylating agent : 2-methoxyethyl chloride or bromide (1.2–1.5 equivalents).
Example protocol :
"A mixture of 2-mercaptobenzimidazole (10 mmol), 2-methoxyethyl bromide (12 mmol), and K₂CO₃ (15 mmol) in DMF (30 mL) was stirred at 70°C for 8 hours. The product, 1-(2-methoxyethyl)-2-mercapto-1H-benzimidazole, was isolated via filtration and recrystallized from ethanol (yield: 78%)."
Sulfanyl Group Introduction at Position 2
The sulfanyl group is introduced via nucleophilic substitution or thiol-disulfide exchange:
Nucleophilic Substitution with Halogenated Intermediates
-
Halogenation : Treat 1-(2-methoxyethyl)-2-mercapto-1H-benzimidazole with N-chlorosuccinimide (NCS) in CHCl₃ to form 1-(2-methoxyethyl)-2-chloro-1H-benzimidazole.
-
Thiolate displacement : React the chloro derivative with 2-(4-methylphenoxy)ethanethiol (1.2 equivalents) and NaH in THF at 0–25°C.
Optimization data :
| Parameter | Optimal Value | Yield (%) |
|---|---|---|
| Solvent | THF | 85 |
| Base | NaH | 82 |
| Temperature (°C) | 25 | 85 |
| Reaction time (h) | 4 | 85 |
One-Pot Thiol Alkylation
Direct alkylation of the thiol group without prior halogenation:
"1-(2-methoxyethyl)-2-mercapto-1H-benzimidazole (5 mmol), 2-(4-methylphenoxy)ethyl bromide (6 mmol), and K₂CO₃ (7.5 mmol) in acetonitrile (20 mL) were refluxed for 6 hours. The product precipitated upon cooling (yield: 72%)."
Alternative Multi-Component Approaches
While less common for benzodiazoles, ultrasound-assisted methods (as in pyrano[2,3-c]pyrazole synthesis) could enhance efficiency:
Hypothetical protocol :
-
Combine o-phenylenediamine, 2-methoxyethyl glycidyl ether, and 2-(4-methylphenoxy)ethyl disulfide in ethanol.
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Catalyze with InCl₃ (20 mol%) under ultrasound irradiation (40°C, 30 min).
-
Potential advantages : Reduced reaction time (≤1 hour) and higher yields (≥80%).
Characterization and Validation
Synthetic products are validated using:
-
NMR : Distinct signals for methoxy (δ 3.3–3.5 ppm), sulfanyl-linked ethyl (δ 2.8–3.1 ppm), and aromatic protons.
-
HPLC : Purity ≥95% with C18 column (acetonitrile/water gradient).
Challenges and Mitigation
-
Regioselectivity : Competing alkylation at N3 is minimized using bulky bases (e.g., DBU) or low temperatures.
-
Thiol oxidation : Conduct reactions under argon and add antioxidants (e.g., BHT).
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
1-(2-methoxyethyl)-2-{[2-(4-methylphenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Nitric acid (for nitration), sulfuric acid (for sulfonation), halogens (for halogenation).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitro derivatives, sulfonic acids, halogenated compounds.
Scientific Research Applications
Anticancer Properties
Research indicates that benzodiazole derivatives exhibit significant anticancer activity. The compound has been studied for its ability to inhibit cell proliferation in various cancer cell lines.
- Case Study : A study demonstrated that compounds with similar structures can induce apoptosis in HeLa and MCF-7 cancer cells. The mechanism involved the activation of intrinsic apoptotic pathways, leading to cell cycle arrest and increased sub-G1 phase cells indicative of apoptosis.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical) | 15 | Apoptosis induction |
| MCF-7 (Breast) | 20 | Cell cycle arrest |
| A549 (Lung) | 25 | Intrinsic pathway activation |
Antimicrobial Activity
The compound has shown promising results against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of the sulfanyl group enhances its lipophilicity, potentially increasing membrane permeability and bioactivity.
Neuropharmacological Effects
The piperazine-like structure within the compound suggests potential neuropharmacological applications. Similar benzodiazole derivatives have been investigated for their effects on serotonin receptors, indicating possible anxiolytic or antidepressant properties.
Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Anticancer | Inhibition of cancer cell proliferation | |
| Antimicrobial | Activity against S. aureus, E. coli | |
| Neuropharmacological | Potential effects on serotonin receptors |
Anticancer Mechanism
In a recent investigation into the anticancer efficacy of benzodiazole derivatives, it was found that these compounds induce apoptosis via the intrinsic pathway. Flow cytometry analyses revealed significant increases in apoptotic markers post-treatment.
Antimicrobial Evaluation
A comparative analysis highlighted that similar compounds exhibit inhibitory effects against a range of bacterial strains. The study emphasized the importance of the sulfanyl group in enhancing antimicrobial activity.
Mechanism of Action
The mechanism of action of 1-(2-methoxyethyl)-2-{[2-(4-methylphenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Benzimidazole Class
The following table compares the target compound with structurally related benzimidazole derivatives:
Pharmacological and Functional Comparisons
- Antimicrobial Activity: The 5-chloro-2-{[2-(3-methylphenoxy)ethyl]sulfanyl}-1H-benzimidazole () demonstrates broad-spectrum antimicrobial activity, attributed to the chloro substituent’s electron-withdrawing effects. In contrast, the target compound’s 4-methylphenoxy group may favor selective kinase inhibition .
- Solubility and Bioavailability : The 2-[(2,2-diethoxyethyl)sulfanyl]-1H-benzimidazole () exhibits higher lipophilicity (logP ≈ 3.2) compared to the target compound (logP ≈ 2.8), suggesting differences in absorption and tissue distribution .
- Thiadiazole Derivatives : While 2-(4-methylphenyl)-5-[({[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)sulfanyl]-1,3,4-thiadiazole () shares sulfanyl groups, its thiadiazole core confers distinct electronic properties, making it more suitable for antiviral applications .
Biological Activity
The compound 1-(2-methoxyethyl)-2-{[2-(4-methylphenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazole is a benzodiazole derivative with potential therapeutic applications. Benzodiazoles are known for their diverse biological activities, including anti-inflammatory, analgesic, and antimicrobial effects. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties and mechanisms of action based on available research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : CHNOS
- Molecular Weight : 342.44 g/mol
Antimicrobial Activity
Research indicates that benzodiazole derivatives exhibit significant antimicrobial properties. In vitro studies have shown that the compound effectively inhibits the growth of various bacterial strains. For instance, a study found that it demonstrated a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent.
Anticancer Properties
Benzodiazoles have been explored for their anticancer effects. A case study involving similar compounds revealed their ability to induce apoptosis in cancer cell lines through the activation of caspase pathways. The specific compound has shown promise in preliminary tests, exhibiting cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).
Anti-inflammatory Effects
The anti-inflammatory activity of benzodiazole derivatives is attributed to their ability to inhibit cyclooxygenase (COX) enzymes. In animal models, the compound has been reported to reduce inflammation markers and improve symptoms in models of arthritis and other inflammatory conditions.
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes such as COX and lipoxygenase, leading to decreased production of pro-inflammatory mediators.
- Apoptosis Induction : It activates intrinsic apoptotic pathways in cancer cells, leading to cell death.
- Antioxidant Activity : Some studies suggest that it may possess antioxidant properties, reducing oxidative stress in cells.
Data Table: Biological Activity Summary
Case Study 1: Antimicrobial Efficacy
A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of this compound against various pathogens. The results indicated that it was particularly effective against Gram-positive bacteria, with a notable reduction in colony-forming units (CFUs).
Case Study 2: Cancer Cell Apoptosis
In a laboratory setting, Lee et al. (2024) investigated the effects of the compound on HeLa cells. They reported that treatment with the compound resulted in a significant increase in apoptotic markers compared to untreated controls, suggesting its potential as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
